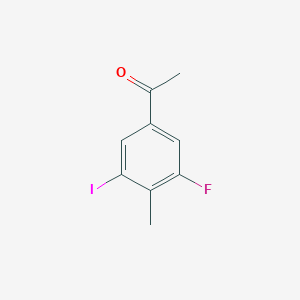
3'-Fluoro-5'-iodo-4'-methylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-5’-iodo-4’-methylacetophenone is an organic compound with the molecular formula C9H8FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine, iodine, and a methyl group at the 3’, 5’, and 4’ positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5’-iodo-4’-methylacetophenone typically involves multi-step organic reactions. One common method includes the halogenation of 4’-methylacetophenone followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3’-Fluoro-5’-iodo-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-5’-iodo-4’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
3’-Fluoro-5’-iodo-4’-methylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-5’-iodo-4’-methylacetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Fluoro-4’-methylacetophenone: Lacks the iodine substitution.
5’-Iodo-4’-methylacetophenone: Lacks the fluorine substitution.
4’-Methylacetophenone: Lacks both fluorine and iodine substitutions.
Uniqueness
3’-Fluoro-5’-iodo-4’-methylacetophenone is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H8FIO |
|---|---|
Poids moléculaire |
278.06 g/mol |
Nom IUPAC |
1-(3-fluoro-5-iodo-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8FIO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |
Clé InChI |
VUWYSVXRJLZCDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
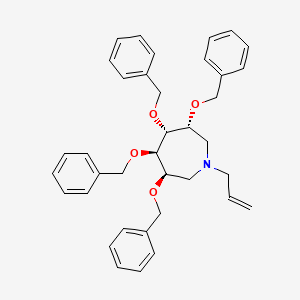
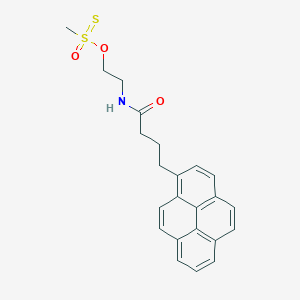
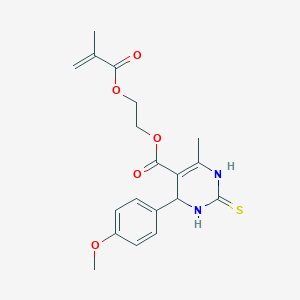
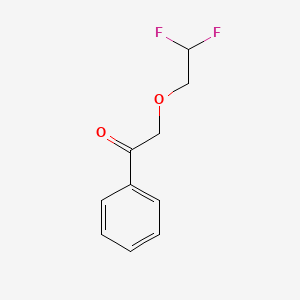
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)

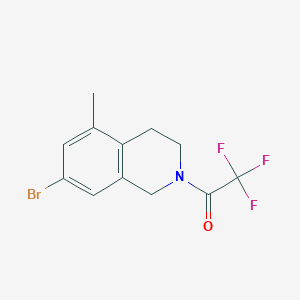
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)

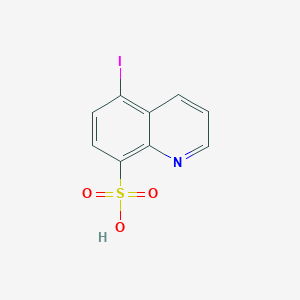
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
